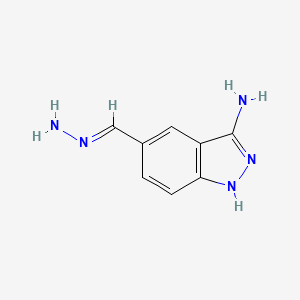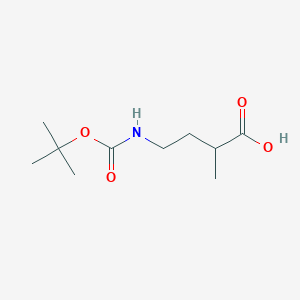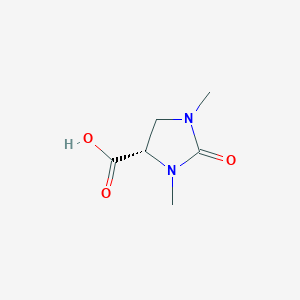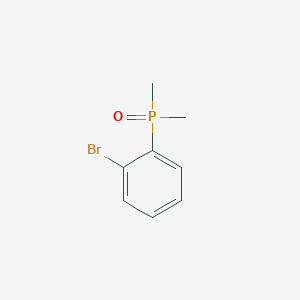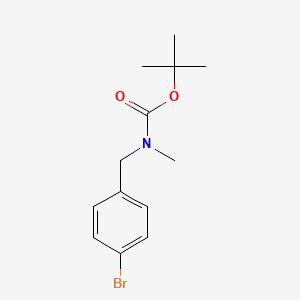
(4,4-Dimethoxycyclohexyl)methanol
Overview
Description
“(4,4-Dimethoxycyclohexyl)methanol” is a chemical compound with the molecular formula C9H18O3 . It has an average mass of 174.237 Da and a monoisotopic mass of 174.125595 Da . The compound is also known by its IUPAC name, Cyclohexanemethanol, 4,4-dimethoxy- .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H18O3/c1-11-9(12-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 . This indicates the compound’s molecular structure and arrangement of atoms.Physical And Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 234.8±10.0 °C at 760 mmHg, and a flash point of 95.8±19.0 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 39 Å2 .Scientific Research Applications
Gas-Phase Elimination Kinetics
Rosas et al. (2010) explored the gas-phase elimination kinetics of 1,1-dimethoxycyclohexane, which yields 1-methoxy-1-cyclohexene and methanol. Their study, conducted through both experimental and theoretical approaches, suggests a mechanism involving a concerted polar four-membered cyclic transition state. This research provides insights into the reaction dynamics of methanol derivatives in high-temperature conditions (Rosas et al., 2010).
Catalytic N-Methylation and Hydrogenation
Sarki et al. (2021) reported on the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3.xH2O as a catalyst. This clean and cost-competitive method underlines the versatility of methanol in organic synthesis and its potential in the development of pharmaceutical agents (Sarki et al., 2021).
Synthesis of Natural Products
Hookins and Taylor (2010) described a double oxidation procedure for preparing halogen-substituted para-benzoquinone monoketals, converting 3-iodo-4,4-dimethoxycyclohexa-2,5-dienone into the natural product (−)-harveynone. This method highlights the synthetic utility of methanol and its derivatives in the assembly of complex natural products (Hookins & Taylor, 2010).
Methanol as a Building Block
A comprehensive overview by Dalena et al. (2018) on methanol production and applications outlines its role as a fundamental chemical compound for producing complex chemical structures like acetic acid, dimethyl ether, and methylamine. The conversion of CO2 to methanol is emphasized as a method for reducing CO2 emissions, showcasing methanol's importance in sustainable chemistry and energy storage (Dalena et al., 2018).
Innovative Synthetic Pathways
Chen et al. (2013) developed macrocyclic compounds by acid-catalyzed reactions involving indole methanols, demonstrating the role of methanol derivatives in the construction of complex molecular architectures. This study provides a foundation for further exploration of methanol-based reagents in synthetic organic chemistry (Chen et al., 2013).
Future Directions
properties
IUPAC Name |
(4,4-dimethoxycyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-11-9(12-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFYBMNWJONODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731325 | |
| Record name | (4,4-Dimethoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
758716-89-1 | |
| Record name | (4,4-Dimethoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



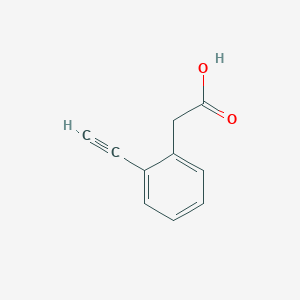
![Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444367.png)

